molecular formula C9H19ClO3S B13623655 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride

Cat. No.: B13623655
M. Wt: 242.76 g/mol
InChI Key: WAMRELVSSNZQJQ-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and ability to form sulfonamide and sulfonate ester derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid+SOCl22-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl\text{2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonic acid+SOCl2​→2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the reaction conditions and improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: The reaction with water or aqueous bases leads to the formation of sulfonic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: Used in the modification of polymers to introduce sulfonate groups, enhancing their properties such as ion conductivity.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group, making it more aromatic and less reactive than aliphatic sulfonyl chlorides.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, making it highly reactive and useful in the synthesis of trifluoromethylated compounds.

Uniqueness

2-(Ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its specific structure, which includes an ethoxymethyl and an ethyl group attached to the butane backbone. This structure provides a balance of reactivity and stability, making it suitable for various synthetic applications.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-(ethoxymethyl)-2-ethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-9(5-2,7-13-6-3)8-14(10,11)12/h4-8H2,1-3H3

InChI Key

WAMRELVSSNZQJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC)CS(=O)(=O)Cl

Origin of Product

United States

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